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Compound of Interest

Compound Name: Shp2-IN-19

Cat. No.: B12386232 Get Quote

A comparative analysis between Shp2-IN-19 and RMC-4630 is not feasible at this time due to

the absence of publicly available scientific literature and data for a compound specifically

designated as "Shp2-IN-19". Extensive searches have not yielded any publications,

datasheets, or experimental results for this molecule. Therefore, this guide will provide a

comprehensive overview and analysis of RMC-4630, a well-characterized and clinically

evaluated allosteric inhibitor of the protein tyrosine phosphatase SHP2.

This guide is intended for researchers, scientists, and drug development professionals

interested in the therapeutic targeting of SHP2. We will delve into the mechanism of action,

preclinical and clinical data, and experimental methodologies associated with RMC-4630.

Introduction to SHP2 and Its Inhibition
Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11

gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It

is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is

frequently hyperactivated in various cancers. SHP2 acts as a positive regulator of this pathway,

making it an attractive target for cancer therapy.

Allosteric inhibitors of SHP2, such as RMC-4630, function by binding to a site distinct from the

active site, stabilizing the enzyme in an inactive conformation. This prevents SHP2 from

adopting its active state, thereby inhibiting downstream signaling and impeding tumor growth.
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RMC-4630: A Clinical-Stage SHP2 Inhibitor
RMC-4630 is an orally bioavailable, potent, and selective allosteric inhibitor of SHP2. It has

been the subject of extensive preclinical research and is currently being evaluated in multiple

clinical trials for the treatment of solid tumors.

Mechanism of Action
RMC-4630 binds to a tunnel-like allosteric pocket at the interface of the N-terminal SH2, C-

terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding

stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent

dephosphorylation of substrates, which ultimately leads to the suppression of the RAS-ERK

signaling pathway.

Cell Membrane

Cytoplasm

Receptor Tyrosine
Kinase (RTK) GRB2/SOS1

Growth Factor
Binding

SHP2 (Inactive)

Recruitment & Activation

SHP2 (Active) RAS-GDP
(Inactive)

Promotes GDP-GTP
Exchange RAS-GTP

(Active) RAF MEK ERK Cell Proliferation,
Survival, DifferentiationRMC-4630

Allosteric Inhibition
(Stabilizes Inactive State)

Click to download full resolution via product page

Fig. 1: SHP2 Signaling Pathway and RMC-4630 Inhibition.

Quantitative Data for RMC-4630
The following tables summarize key preclinical and clinical data for RMC-4630.

Table 1: Preclinical Activity of RMC-4630
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Assay Type Cell Line
Mutation
Status

IC50 / Effect Reference

Biochemical

Assay
- Wild-type SHP2

~0.6 nM (as

RMC-4550, a

close analog)

[1]

Cellular pERK

Inhibition
Various

RTK/KRAS-

driven
Potent inhibition [2]

Cell Proliferation
AsPC-1

(Pancreatic)
KRAS G12D

13% inhibition

(monotherapy)
[3]

MIA PaCa-2

(Pancreatic)
KRAS G12C

20% inhibition

(monotherapy)
[3]

BxPC-3

(Pancreatic)
KRAS wild-type

26% inhibition

(monotherapy)
[3]

In Vivo Tumor

Growth

AsPC-1

Xenograft
KRAS G12D

Significant delay

in tumor growth

Table 2: Clinical Trial Data for RMC-4630 (NCT03634982)
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Phase Tumor Types Key Findings Reference

Phase 1
Relapsed/Refractory

Solid Tumors

Reasonable

tolerability and

preliminary signs of

clinical activity,

particularly in NSCLC

with KRAS G12C

mutations.

KRAS-mutant NSCLC

Disease control rate of

71% (5/7) in patients

with KRAS G12C

mutation.

KRAS G12C NSCLC

Objective response

rate of 27% in

pretreated patients

and 50% in KRAS

G12C inhibitor-naïve

patients (in

combination with

sotorasib).

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data.

Below are representative protocols for key assays used in the characterization of SHP2

inhibitors like RMC-4630.

Biochemical SHP2 Inhibition Assay (using DiFMUP)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified SHP2

protein.
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Start

Prepare Reagents:
- SHP2 Enzyme

- Activating Peptide (e.g., IRS-1)
- Assay Buffer

- RMC-4630 (or test compound)
- DiFMUP Substrate

Pre-incubation:
Incubate SHP2 enzyme with activating peptide and RMC-4630.

Add DiFMUP substrate to initiate the reaction.

Incubate at room temperature.

Measure fluorescence (Excitation: ~358 nm, Emission: ~450 nm).
Increased fluorescence indicates SHP2 activity.

Data Analysis:
Calculate % inhibition and determine IC50 value.

End

Click to download full resolution via product page

Fig. 2: Workflow for a SHP2 Biochemical Inhibition Assay.
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Protocol Steps:

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, pH 7.2, 100 mM NaCl, 5 mM

DTT, and 0.01% Tween-20). Dilute recombinant human SHP2 protein and a dually

phosphorylated activating peptide (e.g., from IRS-1) in the assay buffer. Prepare serial

dilutions of RMC-4630. Prepare the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl

Phosphate (DiFMUP).

Pre-incubation: In a 384-well plate, add the SHP2 enzyme, the activating peptide, and

varying concentrations of RMC-4630. Incubate for a defined period (e.g., 30 minutes) at

room temperature to allow the inhibitor to bind to the enzyme.

Reaction Initiation: Add DiFMUP to all wells to start the enzymatic reaction.

Incubation: Incubate the plate at room temperature for a specific time (e.g., 60 minutes),

protected from light.

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with

excitation and emission wavelengths appropriate for the DiFMU fluorophore (approximately

358 nm and 450 nm, respectively).

Data Analysis: Calculate the percentage of inhibition for each concentration of RMC-4630

relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of

the inhibitor concentration and fit the data to a dose-response curve to determine the IC50

value.

Cellular Phospho-ERK (pERK) Inhibition Assay
This assay assesses the ability of a compound to inhibit the SHP2-mediated signaling pathway

within a cellular context by measuring the phosphorylation level of ERK, a downstream effector.

Protocol Steps:

Cell Culture: Culture a relevant cancer cell line (e.g., with a known RTK or RAS mutation) in

appropriate media.

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of RMC-4630 for a specified

duration (e.g., 2 hours).

Stimulation (if necessary): For some cell lines, it may be necessary to stimulate the pathway

with a growth factor (e.g., EGF or HGF) to induce a robust pERK signal.

Cell Lysis: Lyse the cells to release cellular proteins.

pERK Detection: Measure the levels of phosphorylated ERK using a suitable method, such

as:

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe

with antibodies specific for pERK and total ERK.

ELISA: Use a sandwich ELISA kit with antibodies specific for pERK.

In-Cell Western/High-Content Imaging: Use fluorescently labeled antibodies to detect

pERK levels directly in the wells.

Data Analysis: Normalize the pERK signal to the total ERK signal or a housekeeping protein.

Calculate the percentage of pERK inhibition for each concentration of RMC-4630 and

determine the IC50 value.

Conclusion
RMC-4630 is a potent and selective allosteric inhibitor of SHP2 with demonstrated preclinical

and clinical activity in various tumor types, particularly those with mutations in the RAS-MAPK

pathway. The data presented in this guide highlight its mechanism of action and provide a

framework for its continued investigation as a promising anti-cancer agent, both as a

monotherapy and in combination with other targeted therapies.

The lack of publicly available information on "Shp2-IN-19" prevents a direct comparison with

RMC-4630. Researchers interested in specific, non-commercial SHP2 inhibitors are

encouraged to consult chemical supplier catalogs and specialized databases, though

comprehensive biological data may be limited. As the field of SHP2 inhibition continues to

evolve, the principles and methodologies outlined in this guide for RMC-4630 will remain
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relevant for the evaluation of new chemical entities targeting this critical oncogenic

phosphatase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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